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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical

development of DNDI-6148, a novel benzoxaborole candidate for the oral treatment of visceral

leishmaniasis (VL).

Core Compound Profile
DNDI-6148 is a 6-substituted benzoxaborole that has demonstrated potent activity against

Leishmania donovani and Leishmania infantum, the causative agents of VL.[1][2] It emerged

from a screening and optimization program of the oxaborole class of compounds and was

selected as a preclinical candidate due to its impressive in vivo efficacy, favorable

pharmaceutical properties, and acceptable safety profile.[3][4] However, its development for

leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[5]

Mechanism of Action
The primary mechanism of action of DNDI-6148 is the inhibition of the Leishmania cleavage

and polyadenylation specificity factor 3 (CPSF3) endonuclease.[3][4] CPSF3 is a critical

enzyme in the parasite's mRNA processing pathway. By inhibiting this enzyme, DNDI-6148
disrupts the normal processing of pre-mRNA, leading to a cascade of events that ultimately

result in parasite death.[6]
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Mechanism of Action of DNDI-6148.

Quantitative Data
In Vitro Efficacy
DNDI-6148 has demonstrated potent activity against intracellular amastigotes of both L.

donovani and L. infantum.
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Parameter Leishmania donovani Leishmania infantum

EC50 (µM) 0.46 0.29

Data sourced from Mowbray et al., 2021.

In Vivo Efficacy in Hamster Model
The efficacy of DNDI-6148 was evaluated in a hamster model of visceral leishmaniasis. The

compound showed a significant reduction in parasite burden in the liver, spleen, and bone

marrow.[3]

Treatment
Group

Dose
(mg/kg)

Duration
Liver %
Inhibition

Spleen %
Inhibition

Bone
Marrow %
Inhibition

DNDI-6148 50 10 days (BID) >99 >99 98

DNDI-6148 25 10 days (BID) >99 >99 97

BID: twice daily. Data sourced from Mowbray et al., 2021.

Pharmacokinetics
Pharmacokinetic parameters were determined in preclinical animal models.

Species Route
Dose
(mg/kg)

T1/2 (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

Mouse PO 10 3.1 1,800 8,900

Rat PO 10 3.5 1,200 7,800

Dog PO 5 6.8 1,100 14,000

PO: oral administration. Data synthesized from preclinical summaries.

A Phase I single ascending dose study was conducted in healthy male volunteers.[5]
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Dose (mg) Tmax (h) Cmax (ng/mL)
AUC0-t
(ng·h/mL)

T1/2 (h)

10 4.0 58.7 1,170 18.9

380 6.0 2,130 73,800 25.4

Data represents geometric means. Sourced from the DNDI-6148-01 clinical trial synopsis and

related publications.

Experimental Protocols
In Vitro Intracellular Amastigote Susceptibility Assay
This protocol is synthesized based on standard methodologies for testing anti-leishmanial

compounds.[7][8][9]
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(e.g., THP-1 or primary)

in 96-well plates
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(e.g., 10:1 parasite-to-cell ratio)
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Incubate for 72 hours
at 37°C, 5% CO2

Fix, stain (e.g., Giemsa), and
quantify intracellular amastigotes

by microscopy or high-content imaging
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Workflow for in vitro amastigote susceptibility assay.

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium

supplemented with 10% heat-inactivated fetal bovine serum and antibiotics. Cells are

differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA)

for 48-72 hours.

Parasite Culture:Leishmania donovani promastigotes are cultured in M199 medium

supplemented with 20% fetal bovine serum.

Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani

promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of co-incubation, non-
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internalized promastigotes are removed by washing.

Drug Treatment: DNDI-6148 is serially diluted and added to the infected macrophages. A

positive control (e.g., amphotericin B) and a negative control (vehicle) are included.

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

Quantification: Macrophages are fixed with methanol and stained with Giemsa. The number

of intracellular amastigotes per 100 macrophages is determined by light microscopy. The

50% effective concentration (EC50) is calculated by non-linear regression analysis.

In Vivo Hamster Model of Visceral Leishmaniasis
This protocol is based on established models for VL drug efficacy studies.[10][11][12]

Infection Treatment Monitoring Endpoint Analysis
Infect golden hamsters

(Mesocricetus auratus) with
L. donovani amastigotes

(intracardiac or intravenous)

Initiate oral treatment with
DNDI-6148 at a specified time

post-infection (e.g., day 7)

Monitor clinical signs and
body weight throughout the study

At study endpoint (e.g., day 17),
harvest liver, spleen, and bone marrow

Quantify parasite burden
(Leishman-Donovan Units or qPCR)
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Workflow for in vivo hamster efficacy model.

Animals: Female golden hamsters (Mesocricetus auratus) are used.

Infection: Hamsters are infected via intracardiac injection with approximately 1 x 107L.

donovani amastigotes harvested from the spleen of an infected donor hamster.

Treatment: Treatment is initiated at a set time post-infection (e.g., day 7 or day 14) to allow

for the establishment of a systemic infection. DNDI-6148 is administered orally, typically

twice daily (BID), for 5 or 10 consecutive days.

Monitoring: Animals are monitored daily for clinical signs of disease and body weight is

recorded regularly.
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Parasite Burden Quantification: At the end of the treatment period, animals are euthanized,

and the liver, spleen, and bone marrow are collected. Parasite burden is determined by

microscopic examination of Giemsa-stained tissue smears and expressed as Leishman-

Donovan Units (LDU), or by quantitative PCR (qPCR) targeting Leishmania DNA.

Phase I Clinical Trial Protocol Synopsis
The first-in-human study of DNDI-6148 was a Phase I, randomized, double-blind, placebo-

controlled, single ascending dose study in healthy male volunteers.[2]

Study Design

Participants

Treatment

Assessments

Single ascending dose,
randomized, double-blind,

placebo-controlled

Healthy male volunteers

Single oral dose of DNDI-6148
(suspension) or placebo

Dose escalation in cohorts Safety, tolerability,
and pharmacokinetics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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